

Technical Procurement & Application Guide: 1-Bromo-4-(4-chlorophenoxy)benzene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Bromo-4-(4-chlorophenoxy)benzene
CAS No.:	30427-95-3
Cat. No.:	B1611997

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Executive Summary

1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) is a specialized asymmetric diaryl ether intermediate. Unlike symmetric analogs (e.g., 4,4'-dibromodiphenyl ether), this compound offers orthogonal reactivity due to the distinct leaving group abilities of bromine and chlorine. This feature makes it a high-value scaffold in medicinal chemistry for the sequential construction of non-symmetric biaryl systems and poly-functionalized drug candidates.

This guide provides a technical breakdown of supply sources, pricing dynamics, synthesis pathways, and quality assurance protocols required for rigorous drug development workflows.

Part 1: Chemical Profile & Identity[1]

Property	Specification
CAS Number	30427-95-3
IUPAC Name	1-Bromo-4-(4-chlorophenoxy)benzene
Synonyms	4-Bromo-4'-chlorodiphenyl ether; p-Bromophenyl p-chlorophenyl ether
Molecular Formula	C ₁₂ H ₈ BrClO
Molecular Weight	283.55 g/mol
Physical State	White to off-white crystalline solid
Melting Point	64–68 °C (Typical)
Solubility	Soluble in chloroform, dichloromethane, DMSO; Insoluble in water
Key Reactivity	Selective Pd-catalyzed coupling (Br > Cl)

Part 2: Market Analysis (Suppliers & Price)[4]

The market for **1-Bromo-4-(4-chlorophenoxy)benzene** is bifurcated into High-Purity R&D Grade (milligram to gram scale) and Industrial Bulk Grade (kilogram scale). Because synthesis of asymmetric ethers requires more controlled conditions than symmetric ones, a price premium exists.

Supplier Tiering & Cost Estimates

Tier	Supplier Type	Representative Companies	Typical Pack Size	Estimated Price Range (USD)	Lead Time
Tier 1	Global Distributors	MilliporeSigma, Thermo Fisher	1g – 25g	\$80 – \$150 / g	1-3 Days
Tier 2	Specialized R&D	ChemScene, Ambeed, Combi-Blocks	1g – 100g	\$20 – \$50 / g	3-7 Days
Tier 3	Bulk synthesis	Leyan, Wuhan Fortuna, Custom CROs	1kg+	\$500 – \$1,200 / kg	2-4 Weeks

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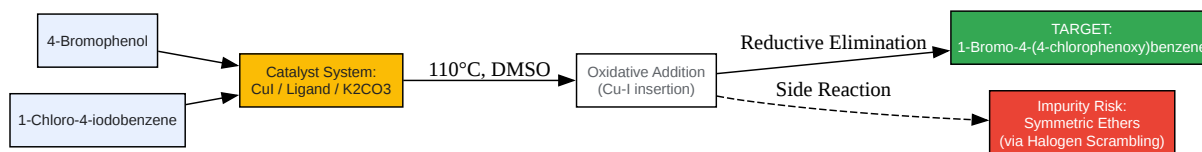
Procurement Note: Tier 3 suppliers often list "Inquire" pricing. The bulk price drops significantly because the purification costs (recrystallization) scale efficiently. However, Tier 3 sources carry a higher risk of homocoupled impurities (e.g., 4,4'-dibromodiphenyl ether), which are difficult to separate.

Part 3: Synthesis & Manufacturing Logic

Understanding the synthesis is critical for assessing supplier quality. The primary challenge in manufacturing CAS 30427-95-3 is preventing the formation of symmetric byproducts.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the standard Ullmann Ether Synthesis route versus the higher-precision Buchwald-Hartwig route.



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Figure 1: Synthesis pathway highlighting the Ullmann coupling strategy. The use of 1-chloro-4-iodobenzene allows selective coupling at the iodine site, preserving the chlorine and bromine atoms.

The "Orthogonal Reactivity" Advantage

For drug development, this compound is purchased specifically for its ability to undergo sequential functionalization:

- Step 1 (High Reactivity): The C-Br bond reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura) or Lithium-Halogen exchange at low temperatures (-78°C).
- Step 2 (Latent Reactivity): The C-Cl bond remains intact during Step 1, allowing for a second, distinct functionalization step later in the synthesis sequence.

Part 4: Quality Assurance & Validation Protocols

When sourcing this material, standard Certificates of Analysis (CoA) may miss subtle structural isomers. The following validation protocol is recommended for incoming raw materials.

Impurity Profiling (GC-MS)

Objective: Detect symmetric homologs (4,4'-dibromo or 4,4'-dichloro analogs).

- Method: Gas Chromatography - Mass Spectrometry.
- Critical Check: Look for M⁺ peaks at 328 (Dibromo) and 240 (Dichloro). The target mass is 282/284 (isotopic pattern for Br+Cl).

- Acceptance Criteria: < 0.5% symmetric impurities.

Structural Verification (1H-NMR)

Objective: Confirm para-substitution pattern.

- Solvent: CDCl₃.
- Expected Signals: Two distinct AA'BB' systems.
 - δ ~7.45 ppm (d, 2H): Protons ortho to Bromine.
 - δ ~7.30 ppm (d, 2H): Protons ortho to Chlorine.
 - δ ~6.8-7.0 ppm (m, 4H): Protons ortho to the Ether linkage.
- Note: If the doublets overlap significantly, the material may be a mixture of isomers.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, **1-Bromo-4-(4-chlorophenoxy)benzene**. Retrieved from [[Link](#)]
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- To cite this document: BenchChem. [Technical Procurement & Application Guide: 1-Bromo-4-(4-chlorophenoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611997/docs#technical-procurement-application-guide-1-bromo-4-4-chlorophenoxy-benzene>]

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